molecular formula C14H12F3IN2O B2645394 5-Iodo-2,4-dimethyl-6-{[4-(trifluoromethyl)benzyl]oxy}pyrimidine CAS No. 677749-38-1

5-Iodo-2,4-dimethyl-6-{[4-(trifluoromethyl)benzyl]oxy}pyrimidine

Cat. No. B2645394
CAS RN: 677749-38-1
M. Wt: 408.163
InChI Key: OFBAZZMLDPLYJA-UHFFFAOYSA-N
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Description

5-Iodo-2,4-dimethyl-6-{[4-(trifluoromethyl)benzyl]oxy}pyrimidine is a chemical compound . It is related to Benzyl ether . The sale of this product is prohibited according to the laws, regulations, and policies related to patent products .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds : Research involving the synthesis and characterization of compounds closely related to 5-Iodo-2,4-dimethyl-6-{[4-(trifluoromethyl)benzyl]oxy}pyrimidine showcases the potential for developing new pharmacological agents or materials with unique properties. For instance, the synthesis of iodinated pyrimidine derivatives highlights methodologies for creating compounds with potential antithyroid activity, emphasizing the critical role of halogens in modulating biological activity and structural stability (Chernov'yants et al., 2011).

Antitumor and Biological Activities : Compounds with a pyrimidine core structure have been investigated for their antitumor properties. The synthesis of dimethylpyrido[2,3-d]pyrimidines, for example, has shown significant activity against carcinomas, highlighting the pyrimidine ring's utility in developing potent chemotherapeutic agents (Grivsky et al., 1980).

Electrophilic Iodination Techniques : The development of electrophilic iodination methodologies to introduce iodine into molecules, including pyrazoles and benzimidazoles, paves the way for the synthesis of high-iodine content compounds. This technique is crucial for the preparation of energetic materials and demonstrates the versatility of iodine in synthetic chemistry (Chand et al., 2016).

Nucleic Acid Mimics Synthesis : The creation of nucleic acid mimics through the intermolecular radical coupling of iodinated nucleosides showcases an innovative approach to synthesizing compounds that could significantly impact genetic research and therapy (Bhat et al., 1996).

Heterocyclic Compound Synthesis for Medical Applications : The synthesis of pyrimidine linked heterocyclic compounds and their evaluation for insecticidal and antibacterial potential exemplify the broader application of such chemical structures in developing new therapeutic agents and pesticides (Deohate & Palaspagar, 2020).

properties

IUPAC Name

5-iodo-2,4-dimethyl-6-[[4-(trifluoromethyl)phenyl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3IN2O/c1-8-12(18)13(20-9(2)19-8)21-7-10-3-5-11(6-4-10)14(15,16)17/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBAZZMLDPLYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)OCC2=CC=C(C=C2)C(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2,4-dimethyl-6-{[4-(trifluoromethyl)benzyl]oxy}pyrimidine

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